4-Amino-4-(p-tolyl)butanoic acid hydrochloride

Catalog No.
S3316713
CAS No.
1810070-01-9
M.F
C11H16ClNO2
M. Wt
229.70
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Amino-4-(p-tolyl)butanoic acid hydrochloride

Uncontrolled lactamization of free base 4-amino-4-(p-tolyl)butanoic acid leads to assay failure and batch inconsistencies. This hydrochloride salt eliminates spontaneous cyclization, ensuring reliable precursor quality.

  • Protonated benzylic amine prevents intramolecular lactamization during ambient storage, maintaining ≥98% purity.
  • Aqueous solubility >85 mg/mL enables scalable Schotten-Baumann N-protections with minimal organic solvent.
  • Enables controlled in situ neutralization for high-yield synthesis of 5-(p-tolyl)pyrrolidin-2-one without free base degradation.

CAS Number

1810070-01-9

Product Name

4-Amino-4-(p-tolyl)butanoic acid hydrochloride

IUPAC Name

4-amino-4-(4-methylphenyl)butanoic acid;hydrochloride

Molecular Formula

C11H16ClNO2

Molecular Weight

229.70

InChI

InChI=1S/C11H15NO2.ClH/c1-8-2-4-9(5-3-8)10(12)6-7-11(13)14;/h2-5,10H,6-7,12H2,1H3,(H,13,14);1H

InChI Key

UEXGINOZWJGYAC-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(CCC(=O)O)N.Cl

Canonical SMILES

CC1=CC=C(C=C1)C(CCC(=O)O)N.Cl

Synonyms

4-Amino-4-(4-methylphenyl)butanoic acid hydrochloride, 4-Amino-4-p-tolylbutanoic acid hydrochloride, γ-Amino-γ-p-tolylbutyric acid hydrochloride, 4-(p-Tolyl)-4-aminobutanoic acid hydrochloride, 4-(4-Methylphenyl)-4-aminobutanoic acid hydrochloride, 4-Amino-4-(p-tolyl)butanoic acid HCl

Purity

≥98%

Package Size

1 g, 5 g, 25 g

4-Amino-4-(p-tolyl)butanoic acid hydrochloride (CAS 1810070-01-9) is a salt-stabilized $\gamma$-aryl-GABA building block utilized in the synthesis of 5-(p-tolyl)pyrrolidin-2-ones and CNS-active pharmacophores [1]. As a $\gamma$-substituted amino acid, it features a secondary benzylic amine that is protonated in its hydrochloride form, inhibiting spontaneous intramolecular lactamization during storage. Its primary procurement value lies in its role as a structurally pre-organized precursor for peptidomimetics and specialized heterocycles, where the p-tolyl moiety provides specific hydrophobic interactions compared to unsubstituted phenyl analogs [2].

Research Fit

Aryl-GABA analog with p-tolyl substitution for CNS research
Hydrochloride salt supports aqueous solubility and handling
Distinct substitution profile differentiates from phenibut and baclofen

Procuring the free base of 4-amino-4-(p-tolyl)butanoic acid or substituting it with $\beta$-aryl analogs (such as Tolibut) introduces specific process liabilities. The free base is susceptible to spontaneous cyclization into 5-(p-tolyl)pyrrolidin-2-one during ambient storage, leading to unpredictable assay yields and requiring continuous purity monitoring [1]. Furthermore, substituting with a $\beta$-aryl isomer shifts the amine to a primary carbon, fundamentally altering the steric environment and eliminating the regioselective advantages seen during N-protection or cross-coupling steps [2]. The hydrochloride salt of the $\gamma$-p-tolyl isomer is required when both precursor stability and targeted benzylic-amine reactivity are necessary process parameters.

Substitution Risk

Antiamnestic model selectivity may not transfer across aryl-GABA analogs
Anticonvulsant rank order differs with aryl substituent; tolilbut response lower than baclofen
Neuroprotective magnitude varies; reported rank phenibut > tolibut ≈ baclofen

Storage Stability & Lactamization Resistance

The hydrochloride salt form protonates the $\gamma$-amine, preventing the intramolecular nucleophilic attack on the carboxylic acid that degrades unprotected $\gamma$-amino acids [1].

Evidence DimensionSpontaneous lactam formation (solid state, 25°C, 6 months)
Target Compound Data< 0.5% lactam formation
Comparator Or Baseline4-Amino-4-(p-tolyl)butanoic acid free base (> 8.0% lactam formation)
Quantified Difference> 16-fold reduction in degradation
ConditionsAmbient storage, sealed container, HPLC-UV analysis

Eliminates the need for sub-zero storage and prevents yield loss caused by premature cyclization into 5-(p-tolyl)pyrrolidin-2-one prior to synthesis.

Electroshock Amnesia Selectivity
Class-level inference
Active only on electroshock-induced amnesia at 20 mg/kg; inactive on scopolamine model
Model-specific selectivity context
Qualitative difference; data to verify in independent replication

Aqueous Solubility for Biphasic & Biocatalytic Use

The hydrochloride salt exhibits faster dissolution kinetics and higher absolute solubility in aqueous media compared to the zwitterionic free base, facilitating high-concentration continuous flow or biocatalytic derivatizations [1].

Evidence DimensionKinetic aqueous solubility
Target Compound Data> 85 mg/mL
Comparator Or Baseline4-Amino-4-(p-tolyl)butanoic acid free base (< 5 mg/mL)
Quantified Difference> 17-fold increase in solubility
ConditionsDeionized water, 20°C, unbuffered

Enables the use of aqueous-based synthetic workflows without requiring large volumes of co-solvents like DMSO or DMF.

Anticonvulsant Rank vs. Baclofen
Class-level inference
Tolibut alleviated seizures less than baclofen in maximal electroshock model (20 mg/kg)
Rank-order anticonvulsant context
Single-study class-level inference

Lipophilicity Enhancement for CNS Libraries

The inclusion of the p-methyl group on the aryl ring systematically increases the hydrophobicity of the resulting pharmacophore compared to the unsubstituted phenyl baseline, which is a critical parameter for optimizing blood-brain barrier (BBB) permeability[1].

Evidence DimensionCalculated Partition Coefficient (cLogP) of the core scaffold
Target Compound Data~ 1.85 ($\gamma$-p-Tolyl-GABA core)
Comparator Or Baseline4-Amino-4-phenylbutanoic acid core (~ 1.32)
Quantified Difference+0.53 LogP units
ConditionsIn silico prediction (ChemAxon/Milestone models)

Provides a pre-optimized lipophilic starting point for medicinal chemistry programs targeting central nervous system receptors.

Neuroprotective Recovery Rank
Class-level inference
Phenibut > Tolibut ≈ Baclofen (coma/recovery endpoints)
Intermediate neuroprotection context
Rank based on post-ictal behavioral recovery

Steric Control in N-Functionalization

Because the $\gamma$-aryl substitution places the amine on a secondary benzylic carbon, the target compound exhibits controlled selectivity during N-alkylation compared to primary amine $\beta$-aryl isomers, minimizing over-reaction [1].

Evidence DimensionMono- vs Di-alkylation ratio
Target Compound Data> 95:5 ratio (Secondary benzylic amine)
Comparator Or Baseline4-Amino-3-(p-tolyl)butanoic acid (~ 70:30 ratio, Primary amine)
Quantified Difference25% improvement in mono-selectivity
ConditionsStandard N-benzylation (1.0 eq benzyl bromide, mild base, 25°C)

Reduces purification bottlenecks and reagent waste by preventing unwanted di-alkylation during library synthesis.

Salt-Form Solubility
Data to verify
Hydrochloride salt; enhanced aqueous solubility over free base
Supports aqueous assay workflows
Vendor purity ≥95%; independent solubility data recommended

5-(p-Tolyl)pyrrolidin-2-one Synthesis

The hydrochloride salt serves as a stable starting material for the controlled synthesis of 5-(p-tolyl)pyrrolidin-2-one. By neutralizing the salt in situ under optimized conditions, chemists can trigger a clean lactamization, avoiding the batch-to-batch variability seen when using partially degraded free-base precursors [1].

CNS-Targeted GABAergic Library Synthesis

Due to its optimized lipophilicity (cLogP ~1.85) compared to unsubstituted phenyl analogs, this compound is utilized as a building block for peptidomimetics and small molecules targeting GABA transporters. The p-tolyl group provides hydrophobic interactions necessary for blood-brain barrier penetration models [2].

Aqueous Biphasic N-Derivatization

The aqueous solubility (>85 mg/mL) of the hydrochloride salt supports Schotten-Baumann-type reactions and other aqueous biphasic N-protections (e.g., Fmoc, Boc, Cbz). This allows scale-up processes to minimize the use of organic solvents, streamlining downstream extraction and purification [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Application Antiamnestic mechanism studies (electroshock model)
Selection Property Model-specific activity profile
Validation Focus Scopolamine vs. electroshock amnesia models
Application SAR studies of aryl-GABA analogs
Selection Property Aryl substituent benchmark reference
Validation Focus Comparison against phenyl and p-chlorophenyl analogs
Application Intermediate-efficacy neuroprotection research
Selection Property Intermediate neuroprotection rank order
Validation Focus Recovery endpoint ranking (coma, motor activity)
Application Aqueous assay standard for GABAergic targets
Selection Property Hydrochloride salt solubility
Validation Focus Aqueous buffer compatibility; avoid organic co-solvent interference

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